molecular formula C14H14N2O3 B14908545 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid

2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid

Cat. No.: B14908545
M. Wt: 258.27 g/mol
InChI Key: XLPIRLQSGFVQRP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is a complex heterocyclic compound that features a quinoline core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminomethyl-4-methylquinoline with a suitable furan derivative under acidic conditions can yield the desired compound. Additionally, microwave-assisted synthesis and the use of ionic liquids have been explored to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of heterogeneous catalysts are often employed to achieve these goals. The use of environmentally benign solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents, nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted quinoline-furan hybrids .

Scientific Research Applications

2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new drugs and advanced materials .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-(aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-7-10-5-9(6-15)19-13(10)11-4-8(14(17)18)2-3-12(11)16-7/h2-4,9H,5-6,15H2,1H3,(H,17,18)

InChI Key

XLPIRLQSGFVQRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(OC2=C3C=C(C=CC3=N1)C(=O)O)CN

solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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